2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

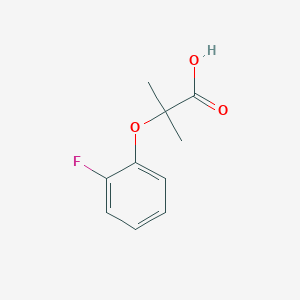

The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol consists of a benzene ring with two chlorine atoms and one trifluoromethyl group attached to it, as well as a hydroxyl group on the adjacent carbon atom. The InChI code for this compound is 1S/C8H5Cl2F3O/c9-6-2-1-5 (8 (11,12)13)4 (3-14)7 (6)10/h1-2,14H,3H2 .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is a solid at room temperature . It has a molecular weight of 245.03 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Protection and Deprotection of Alcohols and Carboxylic Acids

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol derivatives are utilized in the efficient activation and protection of alcohols and carboxylic acids. For instance, (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate is activated to react with alcohols and carboxylic acids, leading to the transformation of a variety of alcohols into corresponding ethers with excellent yields. These ethers are stable under typical deprotection conditions but can be deprotected by treatment with trifluoroacetic acid, showcasing the compound's versatility in synthetic chemistry applications (Kurosu & Li, 2009).

Catalytic Synthesis Applications

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol has been explored as a "shift reagent" in ion mobility spectrometry, demonstrating its utility in elucidating mobility shifts of selected compounds. This application relies on the compound's ability to form adducts with varying binding energies, highlighting its role in analytical chemistry for studying molecular interactions and structures (Fernández-Maestre, Meza-Morelos, & Wu, 2016).

Oxidative Reactions and Organic Synthesis

The compound's derivatives are instrumental in oxidative reactions, serving as catalysts or reagents in the synthesis of organic molecules. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed for the selective oxidation of non-sterically hindered benzylic alcohols and for the oxidative deprotection of PMB ethers to alcohols with high selectivity. This showcases the compound's role in facilitating complex organic transformations, including selective tandem synthesis processes and the conversion of benzylic alcohols to gem-dichlorides or oximes under mild conditions (Shen et al., 2011), (Aghapour & Mohamadian, 2015).

Photocatalytic Oxidations

Research also highlights the use of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol derivatives in photocatalytic oxidations. These compounds, when used on titanium dioxide under visible light irradiation, can convert benzyl alcohol and its derivatives into corresponding aldehydes at high conversion and selectivity. This application is significant for green chemistry, emphasizing the compound's potential in environmental catalysis and sustainable chemical processes (Higashimoto et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

Eigenschaften

IUPAC Name |

[2,3-dichloro-6-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSMHDSDKORSCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CO)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)